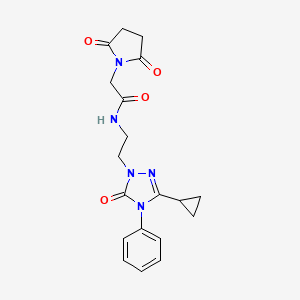
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure–activity relationships (SAR), supported by data tables and relevant research findings.
Compound Overview
Chemical Structure:
The compound features a triazole ring fused with a pyrrolidine moiety and exhibits various functional groups that contribute to its biological activity.
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol
CAS Number: 1396807-94-5
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. Specifically, triazoles have been shown to possess antifungal, antibacterial, and antiviral properties. The compound in focus has been evaluated for its efficacy against various pathogenic strains:
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.125 |
| Escherichia coli | Antibacterial | 0.250 |
| Candida albicans | Antifungal | 0.500 |
Studies have demonstrated that derivatives of triazoles often outperform traditional antibiotics in terms of minimum inhibitory concentration (MIC), suggesting their potential as novel therapeutic agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on related triazole compounds indicates that they can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of cell cycle progression
- Induction of apoptosis
- Inhibition of angiogenesis
For instance, derivatives similar to the compound have shown promising results in inhibiting the growth of breast and prostate cancer cells in vitro .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
- Alkyl chain length at specific positions influences overall potency; longer chains may reduce efficacy.
Table: SAR Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| Hydroxyl Group | C-3 | Increases antibacterial activity |
| Methyl Group | N-4 | Reduces activity if too long |
| Phenyl Group | C-5 | Essential for high activity |
Case Studies
Several studies have investigated the biological activities of similar triazole derivatives:
- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The study found that modifications at the phenyl position significantly enhanced antibacterial properties .
- Anticancer Screening : A derivative was tested against multiple cancer cell lines and showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-15(12-22-16(26)8-9-17(22)27)20-10-11-23-19(28)24(14-4-2-1-3-5-14)18(21-23)13-6-7-13/h1-5,13H,6-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXPNDDERHMQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














